molecular formula C17H12Cl3N3OS B2641022 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide CAS No. 851079-17-9

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2641022
CAS No.: 851079-17-9
M. Wt: 412.71
InChI Key: LZCRNQQVHXCYRD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring and an acetamide group attached to the sulfanyl group.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 412.71. More specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing a new series of N-substituted derivatives with multifunctional moieties, including compounds related to "2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide." These compounds were evaluated for their antibacterial and anti-enzymatic potential, alongside their hemolytic activity, revealing insights into their cytotoxic behavior (Nafeesa et al., 2017).

Pharmacological Evaluation

  • Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, closely related to the compound , has shown that these compounds exhibit anticonvulsant activity. This suggests a potential avenue for the development of new treatments for seizures (Aktürk et al., 2002).

Corrosion Inhibition

  • A study on benzimidazole derivatives highlighted their application as corrosion inhibitors for carbon steel in acidic solutions. This illustrates the compound's utility in industrial applications, extending beyond biological effects (Rouifi et al., 2020).

Antibacterial and Antifungal Activities

  • The synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was explored for their potential anti-bacterial agents against both gram-negative and gram-positive bacteria. This research underscores the versatility of these compounds in combating microbial infections (Siddiqui et al., 2014).

Enzyme Inhibition

  • Another study synthesized a series of compounds for screening against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), finding that they were relatively more active against acetylcholinesterase. This suggests potential applications in the treatment of diseases related to enzyme dysfunction (Rehman et al., 2013).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N3OS/c18-11-2-1-3-13(8-11)23-7-6-21-17(23)25-10-16(24)22-12-4-5-14(19)15(20)9-12/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRNQQVHXCYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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